molecular formula C6H3ClF3N5 B8425790 2-Amino-6-chloro-8-(trifluoromethyl)purine

2-Amino-6-chloro-8-(trifluoromethyl)purine

Cat. No.: B8425790
M. Wt: 237.57 g/mol
InChI Key: AAGDJEGOOJMSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-8-(trifluoromethyl)purine is a useful research compound. Its molecular formula is C6H3ClF3N5 and its molecular weight is 237.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3ClF3N5

Molecular Weight

237.57 g/mol

IUPAC Name

6-chloro-8-(trifluoromethyl)-7H-purin-2-amine

InChI

InChI=1S/C6H3ClF3N5/c7-2-1-3(15-5(11)13-2)14-4(12-1)6(8,9)10/h(H3,11,12,13,14,15)

InChI Key

AAGDJEGOOJMSHL-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N1)C(F)(F)F)N=C(N=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 8-trifluoromethylguanine (Pfleiderer and Shanshal, Liebigs Ann. Chem., 726, 201-215 (1969)) (2.0 g, 9.1 mmol) in phosphorous oxychloride (20 mL) was refluxed for 3 h. Excess phosphorous oxychloride was evaporated under reduced pressure. The resulting residue was mixed with ice-water (100 g), and the pH was adjusted to 3-4 with a concentrated aqueous NaOH solution. The resulting solution was mixed with MeOH (100 mL) and approximately half (i.e., 100 mL) of the aqueous methanol solution was loaded on a 3×80 cm Sephadex LH-20 column eluted with methanol/water (1:1) at 1 mL/min. Column eluent was continuously monitored at 280 nm and fractions (10 mL) were collected. The remainder of the reaction mixture in MeOH/H2O was chromatographed separately under identical conditions. The desired product eluted in fractions 73-85. Evaporation of solvent from the pooled fractions 73-85 from both chromatographic runs afforded analytically pure 2-amino-6-chloro-8-trifluoromethylpurine: yield,0.94 g (43%); mp >225° C. dec.; UV (pH 1) λmax 245 nm (ε=0.501×104), 314 (0.746××104); (pH 6.9) 270 (0.265 ×104), 315 (0.612×104); (pH 13) 272 (0.269×104 ), 314 (0.612×104); 1H NMR δ 7.19 (s, 2 H, NH2, exchange with D2O), 14.25 (br s, 1 H, NH, exchanges with D2O); MS (EI) calcd. m/z for C6H3 N5F335Cl 237.0029, found 237.0011; calcd. m/z for C6H3N5F337Cl 239.0000, found 238.9987; Anal. (C6H3N5F3C) C, H, N, F, Cl.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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